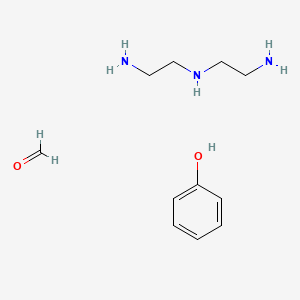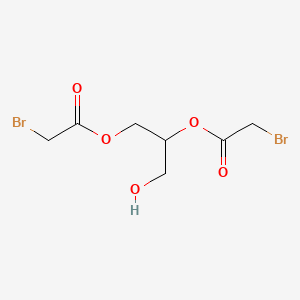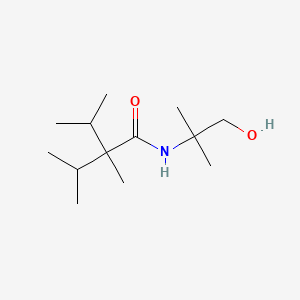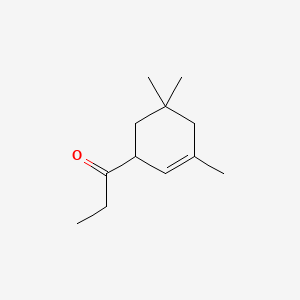
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the European Inventory of Existing Commercial Chemical Substances number 283-345-1 is known as 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one. This compound is a ketone with a cyclohexene ring structure, characterized by its three methyl groups and a propanone side chain. It is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one can be synthesized through the aldol condensation of isophorone with acetone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide under controlled temperature conditions. The reaction proceeds as follows:
Step 1: Isophorone reacts with acetone in the presence of a base catalyst.
Step 2: The intermediate product undergoes dehydration to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanone side chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and intermediate in the production of coatings, adhesives, and fragrances.
作用機序
The mechanism of action of 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one can be compared with similar compounds such as:
Isophorone: A related compound with a similar cyclohexene structure but without the propanone side chain.
3,5,5-trimethyl-2-cyclohexen-1-one: Another related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexene ring with three methyl groups and a propanone side chain, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
84604-63-7 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C12H20O/c1-5-11(13)10-6-9(2)7-12(3,4)8-10/h6,10H,5,7-8H2,1-4H3 |
InChIキー |
KCVALAPENKEXQL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CC(CC(=C1)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



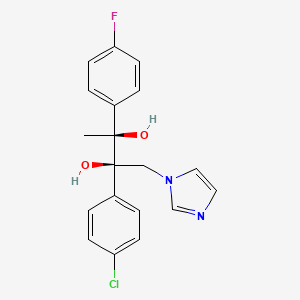
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)


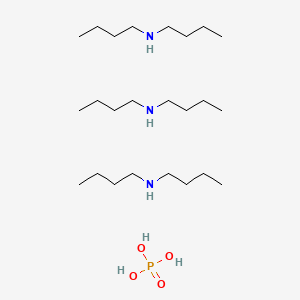
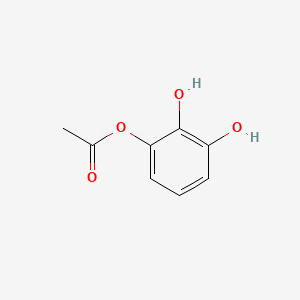
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
